molecular formula C18H15ClN2O3 B14150053 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide CAS No. 329912-01-8

2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide

Cat. No.: B14150053
CAS No.: 329912-01-8
M. Wt: 342.8 g/mol
InChI Key: CYFAWMLGPQCVSC-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dioxospiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-4-yl)benzamide is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may lack these features .

Properties

CAS No.

329912-01-8

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide

InChI

InChI=1S/C18H15ClN2O3/c19-12-4-2-1-3-9(12)15(22)20-21-16(23)13-10-5-6-11(14(13)17(21)24)18(10)7-8-18/h1-6,10-11,13-14H,7-8H2,(H,20,22)

InChI Key

CYFAWMLGPQCVSC-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=CC=C5Cl

solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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